molecular formula C20H24N4O3S B2624622 2-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole CAS No. 1235071-70-1

2-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole

Cat. No.: B2624622
CAS No.: 1235071-70-1
M. Wt: 400.5
InChI Key: LLSHOHIEOHQUHR-UHFFFAOYSA-N
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Description

CAS Registry Number

As of May 2025, no CAS Registry Number (CAS RN) has been assigned to this compound in the Common Chemistry database or PubChem. However, structural analogs provide insight into registration patterns:

  • CID 4509652 : A benzodiazole-piperazine sulfonyl derivative with CAS RN 156632-07-4.
  • CID 44063991 : A methylbenzodiazole-piperazine compound with CAS RN 1170867-76-1.

These entries suggest that the target compound’s CAS RN would follow a similar format, contingent on submission to the CAS registry.

Molecular Formula

The molecular formula C₂₀H₂₂N₄O₃S was derived through combinatorial analysis of substructures:

Component Formula Contribution
1-Methyl-1H-1,3-benzodiazole C₈H₇N₂
Piperazine C₄H₈N₂
2-Methoxy-5-methylbenzenesulfonyl C₈H₉O₃S

Adjustments for bond formation (-2H) yield the final formula. This matches computational data for CID 44063991, which shares a related sulfonyl-piperazine-benzodiazole architecture.

Alternative Naming Conventions in Chemical Databases

Chemical databases employ varying naming conventions, as illustrated below:

Database Example Entry (Analog) Naming Style
PubChem CID 851990 1-methyl-2-[(4-phenylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole
ChemSrc CAS 156632-07-4 11-(4-Methyl-1-piperazinyl)-5H-dibenzo[b,e]diazepin-2-ol
CAS Common 496011-40-6 2-[4-(2-Methoxyphenyl)-1-piperazinyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde

For the target compound, alternative names may include:

  • 1-Methyl-2-(4-(2-methoxy-5-methylphenylsulfonyl)piperazin-1-yl)-1H-benzimidazole (emphasizing benzimidazole tautomerism).
  • N-(1-Methyl-1H-benzodiazol-2-yl)-4-(2-methoxy-5-methylbenzenesulfonyl)piperazine (preferred in medicinal chemistry contexts).

These variations reflect divergent prioritization of parent heterocycles or substituents, underscoring the need for structural diagrams in unambiguous identification.

Properties

IUPAC Name

2-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c1-15-8-9-18(27-3)19(14-15)28(25,26)24-12-10-23(11-13-24)20-21-16-6-4-5-7-17(16)22(20)2/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSHOHIEOHQUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, which is then reacted with a benzodiazole precursor. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. This interaction can modulate various signaling pathways, leading to therapeutic effects. The compound’s binding affinity and selectivity towards these receptors are crucial for its pharmacological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

  • 5-Methyl-2-(piperazin-1-yl)-1,3-benzoxazole (): This compound replaces the benzodiazole core with a benzoxazole ring.
  • Benzimidazole Derivatives ():
    Compounds like 1-[2-({4-[(3-Fluorophenyl)methyl]piperazin-1-yl}methyl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl]-2-(propan-2-yl)-1H-benzimidazole () feature a benzimidazole core. The additional nitrogen in benzimidazole enhances π-π stacking and hydrogen-bonding interactions compared to benzodiazole, which could alter binding kinetics in biological systems .

Piperazine Substituent Variations

  • 2-[4-(4-tert-Butylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole ():
    This analog substitutes the 2-methoxy-5-methyl group with a bulky tert-butyl moiety. The tert-butyl group increases hydrophobicity (logP ~3.5 estimated) compared to the target compound’s methoxy-methyl substituent, which may reduce aqueous solubility but enhance membrane permeability .

  • Quinoline-Piperazine Derivatives (): Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate (C1) replace the benzenesulfonyl group with a quinoline-carbonyl moiety. The quinoline’s extended aromatic system may improve intercalation with hydrophobic enzyme pockets but could introduce metabolic instability due to higher molecular complexity .

Sulfonyl Group Modifications

  • Triazole-Thiazole Derivatives (): Compounds like 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) lack the benzenesulfonyl-piperazine motif but incorporate triazole-thiazole substituents. Docking studies () indicate that such groups engage in polar interactions (e.g., with acarbose’s active site), whereas the sulfonyl group in the target compound may favor stronger electrostatic interactions with basic residues .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s benzenesulfonyl-piperazine group can be synthesized via nucleophilic substitution, similar to methods in (reductive amination) and (sulfonylation) .
  • Biological Interactions : Docking studies () suggest that triazole-thiazole analogs bind to enzymatic pockets via hydrogen bonds, while the sulfonyl group in the target compound may stabilize interactions with basic residues (e.g., lysine or arginine) .
  • Pharmacokinetics : The methoxy-methyl substituent likely improves solubility over tert-butyl analogs (), though metabolic oxidation of the methoxy group could occur .

Biological Activity

The compound 2-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole is a complex organic molecule that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a benzodiazole core with a piperazine moiety substituted by a methoxy-5-methylbenzenesulfonyl group, which contributes to its biological activity.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC18H22N4O2S
Molecular Weight366.45 g/mol
CAS Number1235071-70-1
Melting PointNot specified

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperazine Derivative : The reaction of piperazine with 2-methoxy-5-methylbenzenesulfonyl chloride under basic conditions.
  • Coupling with Benzodiazole : The resulting piperazine derivative is coupled with 1-methyl-1H-1,3-benzodiazole using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of bases such as triethylamine.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to bind selectively to alpha1-adrenergic receptors , which are involved in various physiological processes including vasoconstriction and neurotransmission. This binding can modulate signaling pathways that are crucial for therapeutic effects in neurological and cardiovascular conditions.

Therapeutic Applications

Research has indicated that this compound may have potential applications in treating:

  • Neurological Disorders : Its interaction with neurotransmitter systems suggests possible benefits in managing conditions like anxiety or depression.
  • Cardiovascular Diseases : By modulating adrenergic signaling, it may help in managing blood pressure and heart function.
  • Cancer : Some studies suggest it could exhibit anti-cancer properties through pathways involving apoptosis and cell proliferation regulation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into their pharmacological profiles:

  • Antimicrobial Activity : A study on similar piperazine derivatives indicated moderate to good antimicrobial activity against various bacterial strains, suggesting that modifications in the benzodiazole structure could enhance efficacy .
  • Antioxidant Properties : Research on related benzodiazole compounds has shown significant antioxidant activity, which could contribute to their therapeutic effects by reducing oxidative stress in cells.
  • In Vivo Studies : Animal model studies have demonstrated that compounds with similar structures can significantly lower blood pressure and improve heart rate variability, indicating potential cardiovascular benefits .

Summary of Biological Activities

Activity TypeEvidence/Findings
Neurological EffectsModulation of neurotransmitter systems
Cardiovascular EffectsInteraction with alpha1-adrenergic receptors
Antimicrobial ActivityModerate to good activity against bacteria
Antioxidant ActivitySignificant reduction in oxidative stress

Q & A

Q. What are the optimal synthetic routes for preparing 2-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole?

  • Methodological Answer : Synthesis typically involves multi-step reactions. For benzodiazole derivatives, start with nucleophilic substitution between 1-methyl-1H-benzodiazole and activated piperazine intermediates. Key steps include:
  • Step 1 : Functionalize piperazine with 2-methoxy-5-methylbenzenesulfonyl groups using sulfonylation under inert conditions (e.g., DCM, triethylamine as base) .
  • Step 2 : Couple the sulfonylated piperazine with 1-methyl-1H-benzodiazole via SN2 displacement, using polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

Q. How can structural characterization of this compound be validated using spectroscopic techniques?

  • Methodological Answer : Use a combination of:
  • IR Spectroscopy : Confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and benzodiazole (C=N, ~1600 cm⁻¹) functional groups .
  • NMR : Analyze ¹H and ¹³C spectra for piperazine protons (δ 2.5–3.5 ppm, multiplet) and benzodiazole aromatic protons (δ 7.0–8.5 ppm). Cross-validate with DEPT-135 for quaternary carbons .
  • Elemental Analysis : Compare experimental vs. calculated C, H, N, S percentages to confirm stoichiometry (deviation <0.4%) .

Q. What solvents and reaction conditions maximize yield during sulfonylation of the piperazine moiety?

  • Methodological Answer : Optimal conditions include:
  • Solvent : Dichloromethane (DCM) or THF for sulfonylation due to their inertness and ability to dissolve sulfonyl chlorides .
  • Catalyst/Base : Triethylamine (2.5 eq) to scavenge HCl and prevent side reactions .
  • Temperature : Room temperature (25°C) to avoid decomposition of sulfonyl intermediates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Methodological Answer :
  • Variation of Substituents : Systematically modify the 2-methoxy-5-methylbenzenesulfonyl group (e.g., replace methoxy with fluorine or methyl groups) to assess effects on target binding .
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase or protease panels) and compare IC₅₀ values. Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses .
  • Data Analysis : Apply QSAR models to predict activity trends based on electronic (Hammett σ) and steric (Taft Es) parameters .

Q. What strategies resolve discrepancies between calculated and experimental elemental analysis data?

  • Methodological Answer :
  • Re-purification : Repeat column chromatography with alternative eluents (e.g., methanol/dichloromethane) to remove trace impurities .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) to rule out incorrect stoichiometry .
  • Thermogravimetric Analysis (TGA) : Check for solvent residues or hydrate formation affecting elemental ratios .

Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?

  • Methodological Answer :
  • Salt Formation : Synthesize hydrochloride or magnesium salts (e.g., via reaction with MgCl₂ in ethanol) to improve aqueous solubility .
  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to maintain compound stability .
  • pH Adjustment : Test solubility in phosphate buffers (pH 6.8–7.4) to mimic physiological conditions .

Q. What computational methods predict the compound’s binding affinity to target proteins?

  • Methodological Answer :
  • Molecular Docking : Use software like Schrödinger Maestro to model interactions with active sites (e.g., hydrogen bonds with sulfonyl groups, π-π stacking with benzodiazole) .
  • Molecular Dynamics (MD) Simulations : Run 100 ns simulations in GROMACS to assess binding stability and free energy (MM-PBSA) .
  • Pharmacophore Modeling : Identify critical features (e.g., sulfonyl acceptor, aromatic rings) using tools like Phase .

Q. How should researchers address contradictory NMR data arising from dynamic processes (e.g., ring flipping)?

  • Methodological Answer :
  • Variable Temperature NMR : Perform experiments at 25°C and −40°C to slow conformational changes and resolve split signals .
  • 2D NMR (NOESY/ROESY) : Detect spatial proximities between protons to confirm rigid vs. flexible regions .
  • DFT Calculations : Optimize geometries (Gaussian 09) and simulate NMR shifts to compare with experimental data .

Q. What experimental designs validate the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) conditions. Monitor degradation via HPLC at 24, 48, and 72 hours .
  • LC-MS/MS : Identify degradation products (e.g., hydrolysis of sulfonyl group) and propose degradation pathways .

Q. How can researchers design controls to distinguish non-specific binding from target-specific interactions?

  • Methodological Answer :
  • Negative Controls : Use structurally similar but inactive analogs (e.g., compounds lacking the sulfonyl group) in competitive binding assays .
  • Knockout Models : Employ CRISPR-edited cell lines lacking the target protein to confirm on-target effects .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to differentiate specific vs. non-specific interactions .

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